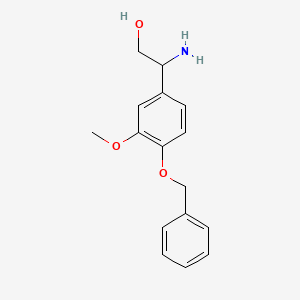

2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

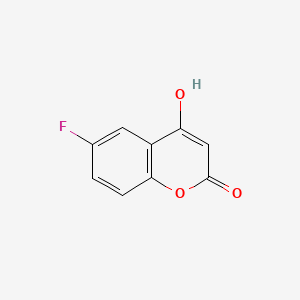

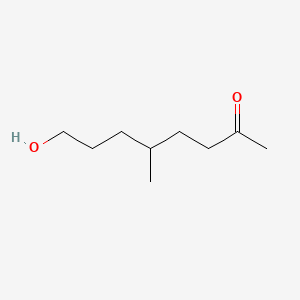

“2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is also known as β-Amino-3-methoxy-4-(phenylmethoxy)benzeneethanol . It is an impurity formed in the synthesis of metabolites of Epinephrine, a hormone and medication used to treat a number of conditions including allergic reaction anaphylaxis, cardiac arrest, and superficial bleeding . It appears as a light yellow solid .

Synthesis Analysis

The synthesis of amines like “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis

The molecular formula of “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is C16H19NO3 . The InChI Key is CNPCDJGSLHUZQL-UHFFFAOYSA-N . The compound is soluble in Chloroform, DMSO, Methanol .Chemical Reactions Analysis

Amines like “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” can react with aldehydes to form decarboxylation and/or deamination products . The first step involves the amine condensing with the aldehyde to give an imine or Schiff base .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.33 g/mol . It has a boiling point of 466.2±45.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 .Mechanism of Action

Future Directions

α-Aminonitriles, which “2-Amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol” is a type of, are important intermediates in the synthesis of α-amino acids, α-aminoamides, thiadiazoles, and imidazole derivatives . Their synthesis methods, such as the Strecker synthesis, are of great interest in research . Future directions may involve refining these synthesis methods and exploring new applications for these compounds.

properties

IUPAC Name |

2-amino-2-(3-methoxy-4-phenylmethoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(17)10-18)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPCDJGSLHUZQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/no-structure.png)